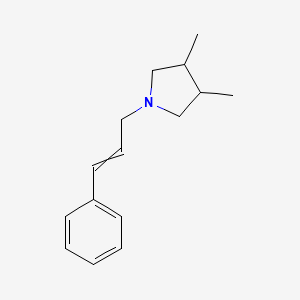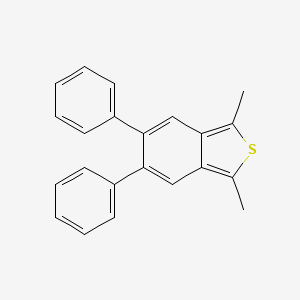
5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a bromine atom, a chlorine atom, and a hydroxyl group attached to a phenyl ring, which is further fused to an isoindoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the bromination and chlorination of precursor compounds. One common method involves the reaction of 2-hydroxyacetophenone with bromine in glacial acetic acid, followed by further reactions to introduce the chlorine atom and form the isoindoline structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine and chlorine atoms can be reduced under specific conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups in place of the bromine or chlorine atoms.
Applications De Recherche Scientifique
5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the bromine and chlorine atoms, along with the hydroxyl group, allows the compound to form specific interactions with these targets, potentially leading to inhibition or activation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-chloro-2-hydroxyphenyl)ethanone: Similar structure but lacks the isoindoline ring.
5-Bromo-2-hydroxyacetophenone: Contains the bromine and hydroxyl groups but lacks the chlorine atom and isoindoline ring.
4-Chloro-2-hydroxyacetophenone: Contains the chlorine and hydroxyl groups but lacks the bromine atom and isoindoline ring.
Uniqueness
5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the combination of its bromine, chlorine, and hydroxyl functional groups, along with the isoindoline ring structure. This unique combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propriétés
Numéro CAS |
918331-64-3 |
|---|---|
Formule moléculaire |
C14H9BrClNO2 |
Poids moléculaire |
338.58 g/mol |
Nom IUPAC |
5-bromo-2-(4-chloro-2-hydroxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H9BrClNO2/c15-9-1-3-11-8(5-9)7-17(14(11)19)12-4-2-10(16)6-13(12)18/h1-6,18H,7H2 |
Clé InChI |
AQHYHVJHSSCLFL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)Br)C(=O)N1C3=C(C=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)


![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)


![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)




